molecular formula C16H22ClNO3S B12698814 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylpropyl ester CAS No. 135813-27-3

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylpropyl ester

Cat. No.: B12698814
CAS No.: 135813-27-3
M. Wt: 343.9 g/mol
InChI Key: KVCDTIGQSGASIP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylpropyl ester is a complex organic compound with the molecular formula C16H22ClNO3S and a molecular weight of 343.8688 . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chlorine, a thioxomethyl group, and an ethylpropyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylpropyl ester typically involves multiple steps, starting with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the thioxomethyl group and the esterification with 1-ethylpropyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylpropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the thioxomethyl group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylbutyl ester

Uniqueness

The unique combination of the chlorine atom, thioxomethyl group, and ethylpropyl ester group in Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-ethylpropyl ester distinguishes it from other similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

135813-27-3

Molecular Formula

C16H22ClNO3S

Molecular Weight

343.9 g/mol

IUPAC Name

pentan-3-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C16H22ClNO3S/c1-5-12(6-2)21-15(19)13-9-11(7-8-14(13)17)18-16(22)20-10(3)4/h7-10,12H,5-6H2,1-4H3,(H,18,22)

InChI Key

KVCDTIGQSGASIP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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